molecular formula C30H23BrN2O3 B11551037 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11551037
M. Wt: 539.4 g/mol
InChI Key: AGRTZCUXNWKOBR-UZWMFBFFSA-N
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Description

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with a molecular formula of C30H23BrN2O3 . This compound is characterized by its unique structure, which includes a bromobenzoate group and a diphenylcyclopropyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of the cyclopropyl ring and the subsequent attachment of the bromobenzoate group. The synthetic route often starts with the preparation of 2,2-diphenylcyclopropylamine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with 3-bromobenzoic acid under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE include other bromobenzoate derivatives and cyclopropyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its combination of a bromobenzoate group with a diphenylcyclopropyl moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C30H23BrN2O3

Molecular Weight

539.4 g/mol

IUPAC Name

[3-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H23BrN2O3/c31-25-15-8-10-22(18-25)29(35)36-26-16-7-9-21(17-26)20-32-33-28(34)27-19-30(27,23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,20,27H,19H2,(H,33,34)/b32-20+

InChI Key

AGRTZCUXNWKOBR-UZWMFBFFSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)Br

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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